Cas no 1865690-02-3 (2-Butenoic acid, 3-(2-fluorophenyl)-, (2E)-)

2-Butenoic acid, 3-(2-fluorophenyl)-, (2E)- 化学的及び物理的性質
名前と識別子
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- 2-Butenoic acid, 3-(2-fluorophenyl)-, (2E)-
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- インチ: 1S/C10H9FO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+
- InChIKey: XXKVFOSJPHPHOZ-VOTSOKGWSA-N
- SMILES: C(O)(=O)/C=C(/C1=CC=CC=C1F)\C
計算された属性
- 精确分子量: 180.05865769g/mol
- 同位素质量: 180.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- XLogP3: 2.6
2-Butenoic acid, 3-(2-fluorophenyl)-, (2E)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321978-250mg |
(E)-3-(2-Fluorophenyl)but-2-enoic acid |
1865690-02-3 | 98% | 250mg |
¥2808 | 2023-04-15 | |
ChemScence | CS-0251308-250mg |
(E)-3-(2-Fluorophenyl)but-2-enoic acid |
1865690-02-3 | 250mg |
$260.0 | 2022-04-27 | ||
ChemScence | CS-0251308-500mg |
(E)-3-(2-Fluorophenyl)but-2-enoic acid |
1865690-02-3 | 500mg |
$486.0 | 2022-04-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321978-2.5g |
(E)-3-(2-Fluorophenyl)but-2-enoic acid |
1865690-02-3 | 98% | 2.5g |
¥10981 | 2023-04-15 | |
ChemScence | CS-0251308-1g |
(E)-3-(2-Fluorophenyl)but-2-enoic acid |
1865690-02-3 | 1g |
$649.0 | 2022-04-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321978-500mg |
(E)-3-(2-Fluorophenyl)but-2-enoic acid |
1865690-02-3 | 98% | 500mg |
¥4198 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321978-1g |
(E)-3-(2-Fluorophenyl)but-2-enoic acid |
1865690-02-3 | 98% | 1g |
¥5607 | 2023-04-15 |
2-Butenoic acid, 3-(2-fluorophenyl)-, (2E)- 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
2-Butenoic acid, 3-(2-fluorophenyl)-, (2E)-に関する追加情報
Compound CAS No. 1865690-02-3: 2-Butenoic Acid, 3-(2-Fluorophenyl)-(2E)-
The compound with CAS No. 1865690-02-3, commonly referred to as 2-butenoic acid, 3-(2-fluorophenyl)-(2E)-, is a significant molecule in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorophenyl group attached to a conjugated enoic acid system. The presence of the fluorine atom in the aromatic ring introduces interesting electronic properties, making this compound a subject of interest in various research domains.
Recent studies have highlighted the potential of 2-butenoic acid, 3-(2-fluorophenyl)-(2E)- in drug discovery and development. Researchers have explored its role as a lead compound for designing novel pharmaceutical agents targeting specific biological pathways. The conjugated enoic acid system is particularly valuable due to its ability to participate in hydrogen bonding and π-interactions, which are crucial for molecular recognition in biological systems.
In addition to its pharmaceutical applications, this compound has also found relevance in the field of materials science. Its electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials and light-emitting diodes (LEDs). The fluorine substitution enhances the molecule's stability and electron-withdrawing effects, which are desirable traits for such applications.
The synthesis of CAS No. 1865690-02-3 involves a multi-step process that typically includes Friedel-Crafts alkylation followed by oxidation and elimination reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste generation.
From an environmental perspective, understanding the degradation pathways of 2-butenoic acid, 3-(2-fluorophenyl)-(2E)- is critical for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes hydrolytic degradation under specific conditions, with the fluorine atom playing a role in stabilizing intermediates during the process.
In conclusion, CAS No. 1865690-02-3, or 2-butenoic acid, 3-(2-fluorophenyl)-(2E)-, stands out as a versatile molecule with promising applications across multiple disciplines. Its unique chemical structure and functional groups continue to drive innovative research efforts aimed at unlocking its full potential in both therapeutic and material-based technologies.
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